Methyl 2-(1-cyanocyclopropyl)benzoate

Description

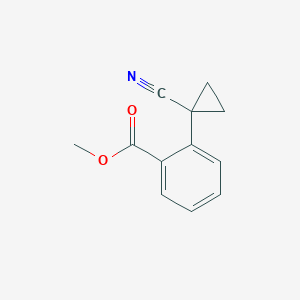

Methyl 2-(1-cyanocyclopropyl)benzoate is an aromatic ester characterized by a benzoate backbone substituted at the ortho-position with a 1-cyanocyclopropyl group. The compound combines the ester functionality (COOCH₃) with a nitrile-containing cyclopropane moiety, which confers unique electronic and steric properties. The cyano group (electron-withdrawing) and cyclopropane ring (rigid, strained structure) likely influence reactivity, solubility, and intermolecular interactions, distinguishing it from simpler benzoate derivatives .

Properties

IUPAC Name |

methyl 2-(1-cyanocyclopropyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-11(14)9-4-2-3-5-10(9)12(8-13)6-7-12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWHDIKCPPEWJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2(CC2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Methyl 2-(1-cyanocyclopropyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: The compound is explored for its potential pharmacological properties, including its use in drug discovery and development. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(1-cyanocyclopropyl)benzoate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-(1-cyanocyclopropyl)benzoate with structurally or functionally related compounds, emphasizing substituent effects, molecular properties, and applications:

Key Observations:

Substituent Effects: The 1-cyanocyclopropyl group in the target compound introduces significant steric hindrance and polarity compared to methoxy (electron-donating, low steric demand) or sulfonylurea (bulky, hydrogen-bonding capable) groups. This may enhance metabolic stability in drug design . The piperazinyl-quinoline substituent in compound C1 () extends conjugation, favoring π-π stacking interactions in bioactive molecules, whereas the target compound’s cyclopropane restricts conformational flexibility .

Physical Properties: The calculated molecular weight of this compound (209.22 g/mol) is intermediate between Ethyl 2-methoxybenzoate (180.20 g/mol) and C1 (451.52 g/mol). Its polarity (due to the nitrile group) likely reduces volatility compared to Ethyl 2-methoxybenzoate .

In contrast, C1’s quinoline-piperazine structure aligns with antiviral/antitumor agents . Agrochemicals: Unlike sulfonylurea-based herbicides (e.g., Bensulfuron-methyl), the target compound lacks a sulfonyl group critical for acetolactate synthase inhibition, limiting direct herbicidal utility .

Biological Activity

Methyl 2-(1-cyanocyclopropyl)benzoate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoate moiety attached to a cyanocyclopropyl group. Its chemical formula is , and it is classified as an ester. The unique structure contributes to its reactivity and potential biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For example, it has been tested against various bacterial strains, showing effective inhibition of growth at certain concentrations. The Minimum Inhibitory Concentration (MIC) values obtained from these studies suggest that the compound could serve as a lead in developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. The compound exhibits dose-dependent inhibition of cell proliferation, with IC50 values indicating moderate activity against specific cancer types.

Case Study: Inhibition of Cancer Cell Proliferation

- Cell Line: MCF-7 (Breast Cancer)

- IC50 Value: 45 µM

- Mechanism: Induction of apoptosis through the activation of caspase pathways.

The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses have emerged based on preliminary data:

- Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in metabolic pathways critical for microbial and cancer cell survival.

- Induction of Apoptosis: Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation: The compound may increase ROS levels in target cells, contributing to oxidative stress and subsequent cell death.

In Vivo Studies

Animal models have been utilized to further explore the biological effects of this compound. In a recent study:

- Model: Mice with induced tumors

- Dosage: Administered at 20 mg/kg body weight

- Findings: Significant reduction in tumor size was observed after treatment for four weeks, alongside an increase in immune response markers.

Toxicological Profile

Toxicological assessments indicate that while this compound exhibits promising biological activity, it also requires careful evaluation regarding its safety profile:

- Acute Toxicity: LD50 values suggest moderate toxicity levels.

- Chronic Exposure Effects: Long-term studies are needed to evaluate potential organ-specific toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.